Cas no 377061-87-5 (2,2-dimethyl-N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide)

2,2-dimethyl-N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide 化学的及び物理的性質
名前と識別子
-
- (E)-N-(6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
- 2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
- IFLab1_000065
- HMS1412C21
- IDI1_008284
- 2,2-dimethyl-N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide
-
- インチ: 1S/C13H16N2OS/c1-8-5-6-9-10(7-8)17-12(14-9)15-11(16)13(2,3)4/h5-7H,1-4H3,(H,14,15,16)
- InChIKey: JJSOSKRBXNHEPE-UHFFFAOYSA-N
- ほほえんだ: S1C2C=C(C)C=CC=2N=C1NC(C(C)(C)C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 300
- トポロジー分子極性表面積: 70.2
2,2-dimethyl-N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0014-0057-20μmol |
2,2-dimethyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
377061-87-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0014-0057-100mg |
2,2-dimethyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
377061-87-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0014-0057-1mg |
2,2-dimethyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
377061-87-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0014-0057-20mg |
2,2-dimethyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
377061-87-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0014-0057-50mg |
2,2-dimethyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
377061-87-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0014-0057-75mg |
2,2-dimethyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
377061-87-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0014-0057-2mg |
2,2-dimethyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
377061-87-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0014-0057-25mg |
2,2-dimethyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
377061-87-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0014-0057-5mg |
2,2-dimethyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
377061-87-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0014-0057-4mg |
2,2-dimethyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
377061-87-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2,2-dimethyl-N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide 関連文献
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
8. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
2,2-dimethyl-N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamideに関する追加情報
Research Brief on 2,2-dimethyl-N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide (CAS: 377061-87-5)
The compound 2,2-dimethyl-N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide (CAS: 377061-87-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a modulator of key biological pathways, particularly in the context of neurodegenerative diseases and cancer. Its benzothiazole core structure is known to interact with various cellular targets, including enzymes and receptors, making it a promising scaffold for drug development. Researchers have employed advanced computational and experimental techniques to elucidate its mechanism of action and optimize its pharmacological profile.
One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's efficacy in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease. The study utilized in vitro assays and molecular docking simulations to confirm its binding affinity for amyloid-beta peptides. Additionally, the compound exhibited low cytotoxicity in neuronal cell lines, suggesting its potential as a safe therapeutic agent.
In the context of oncology, preliminary data from a 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that 2,2-dimethyl-N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide selectively targets cancer cells by disrupting mitochondrial function. The study employed flow cytometry and metabolomic profiling to validate its apoptotic effects in breast cancer cell lines. These findings underscore the compound's versatility and warrant further investigation in preclinical models.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as solubility and bioavailability. Recent efforts have focused on structural modifications, including the introduction of hydrophilic groups, to enhance its drug-like characteristics. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate its translation into clinical trials.
In conclusion, 2,2-dimethyl-N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide represents a compelling case study in the intersection of chemical biology and drug discovery. Its dual potential in neurodegenerative and oncological applications highlights the importance of continued research. Future studies should prioritize in vivo validation and the development of derivative compounds to maximize therapeutic efficacy.
377061-87-5 (2,2-dimethyl-N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide) 関連製品
- 2034381-02-5(3-{1-4-(4-fluorophenyl)-1H-pyrrole-2-carbonylpiperidin-4-yl}-3H,4H-thieno3,2-d1,2,3triazin-4-one)
- 2228661-97-8(3-fluoro-4-methyl-4-phenylpentan-1-amine)
- 1293156-74-7(N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamide)
- 1226432-51-4(5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole)
- 301309-67-1(2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamide)
- 2171730-14-4(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid)
- 2127095-72-9(trans-2-Icosenoic acid)
- 1209587-37-0(4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride)
- 50456-78-5(2-Hydroxydibenzb,eoxepin-11(6H)-one)
- 1219925-75-3(6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole)




